molecular formula C25H35N5O B4482863 4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine

4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine

Cat. No.: B4482863
M. Wt: 421.6 g/mol
InChI Key: JMZDKWYSDIYPMS-UHFFFAOYSA-N
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Description

4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methyl-2-(piperidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with piperazine and piperidine moieties, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methyl-2-(piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated intermediates under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methyl-2-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methyl-2-(piperidin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methyl-2-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methyl-2-(piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O/c1-19-18-22(27-24(26-19)30-12-6-5-7-13-30)28-14-16-29(17-15-28)23(31)20-8-10-21(11-9-20)25(2,3)4/h8-11,18H,5-7,12-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZDKWYSDIYPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine
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4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine
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4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine
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4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine
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4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine

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